Osladin
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Overview
Description
The compound Osladin is a complex organic molecule with multiple chiral centers and a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the formation of the core cyclopenta[a]phenanthrene structure, followed by the sequential addition of the various sugar moieties. Key steps in the synthesis include:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reaction.
Glycosylation Reactions: The addition of the sugar moieties is achieved through glycosylation reactions, which require the use of glycosyl donors and acceptors under acidic or basic conditions.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ketone group in the cyclopenta[a]phenanthrene core can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism of action can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **Osladin analogs
- **Other glycosylated cyclopenta[a]phenanthrene derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple sugar moieties, which confer distinct biological and chemical properties. Its complex structure allows for a wide range of interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
33650-66-7 |
---|---|
Molecular Formula |
C45H74O17 |
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C45H74O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h18-27,29-43,46,48-55H,7-17H2,1-6H3/t18-,19-,20-,21-,22+,23+,24?,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44+,45+/m0/s1 |
InChI Key |
QZOALWMSYRBZSA-PDSBIMDKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)[C@@H](C)C3CC[C@H]4[C@@]3(CC[C@@H]5[C@@H]4CC(=O)[C@H]6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Canonical SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Synonyms |
osladin |
Origin of Product |
United States |
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